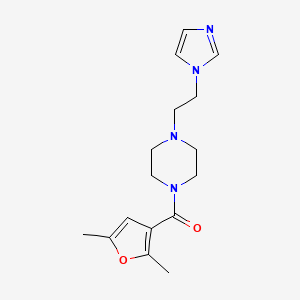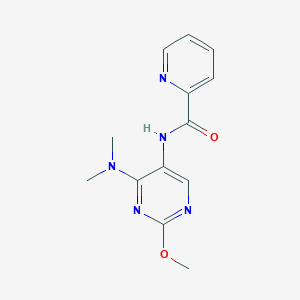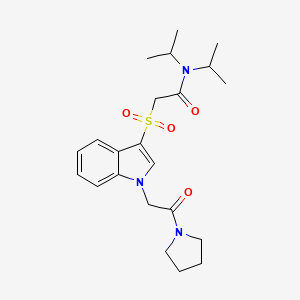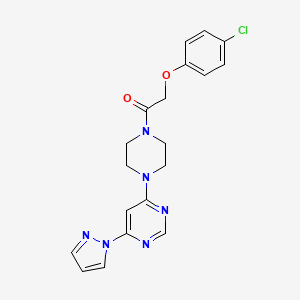![molecular formula C15H19N5O2S B2486836 2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-butylphenyl)acetamide CAS No. 869068-20-2](/img/structure/B2486836.png)
2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-butylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The interest in 1,2,4-triazine derivatives stems from their broad range of pharmaceutical activities, including antibacterial, antifungal, and antitumor properties. These compounds often feature in the synthesis of various bioactive molecules due to their promising pharmacological profiles. The specific compound "2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-butylphenyl)acetamide" is anticipated to exhibit similar biological significance, warranting detailed analysis of its synthesis, molecular structure, and properties (MahyavanshiJyotindra, ParmarKokila, MahatoAnil, 2011).
Synthesis Analysis
The synthesis of related 1,2,4-triazine derivatives typically involves the condensation of specific thiol compounds with chloro or bromoacetamides in the presence of a base like potassium carbonate. This process highlights the modular nature of constructing triazine compounds, which allows for the introduction of diverse functional groups, potentially including the butylphenyl group and the acetamide moiety present in the compound of interest (MahyavanshiJyotindra, ParmarKokila, MahatoAnil, 2011).
Molecular Structure Analysis
Molecular structure elucidation of triazine derivatives, including the target compound, relies heavily on spectroscopic techniques such as NMR, IR, and mass spectrometry. These methods provide detailed insights into the compound's molecular framework, including the presence of functional groups, their connectivity, and the overall molecular conformation. The planarity of the triazine ring and its substitution pattern significantly influence the compound's biological activity and physicochemical properties (Fun, Quah, Nithinchandra, Kalluraya, 2011).
Applications De Recherche Scientifique
Antimicrobial and Antifungal Activities
Studies have indicated that derivatives of 1,2,4-triazin-3-yl sulfanyl acetamides exhibit significant antimicrobial properties. For instance, novel triazinone derivatives were evaluated for their antimicrobial property against certain bacterial and fungal pathogens, demonstrating growth inhibition capabilities (Kumara et al., 2015). Furthermore, N-substituted sulfanilamide derivatives have been synthesized and characterized, revealing no significant antibacterial activity with the introduction of the benzene ring to CO–NH group or SO2–NH moiety, and none exhibited antifungal activity (Lahtinen et al., 2014).
Antiviral Activity
The synthesis and evaluation of 4,6-bis-ethylamino[1,3,5]triazine derivatives for Flu A (H1N1) virus indicate high antiviral activity, showcasing the potential for developing new antiviral drugs based on triazine derivatives (Demchenko et al., 2020).
Anticancer Evaluation
Derivatives of 1,2,4-triazin-3-yl sulfanyl acetamides have been synthesized and evaluated for their anticancer properties. For example, a series of 4-arylsulfonyl-1,3-oxazoles were synthesized, showing significant activity against various cancer cell lines, suggesting the potential use of these compounds in cancer therapy (Zyabrev et al., 2022).
Propriétés
IUPAC Name |
2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-butylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S/c1-2-3-4-11-5-7-12(8-6-11)18-13(21)10-23-15-19-17-9-14(22)20(15)16/h5-9H,2-4,10,16H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PECZFNJCMKBZHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=CC(=O)N2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-butylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{1-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}but-2-ynamide](/img/structure/B2486758.png)
![2-[[4-[Methyl(phenyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxamide](/img/structure/B2486759.png)
![7-Fluoro-2-methyl-3-[[1-(oxan-3-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2486761.png)
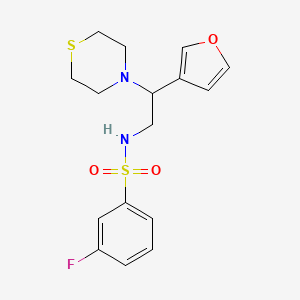
![8-(3-(1H-imidazol-1-yl)propyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2486767.png)
![N-(2,5-dimethylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2486768.png)
![[2-(4-Tert-butylphenoxy)phenyl]methanol](/img/structure/B2486769.png)
